molecular formula C7H7FN2O B3102706 2-Fluoro-N-hydroxy-benzamidine CAS No. 1422554-22-0

2-Fluoro-N-hydroxy-benzamidine

Cat. No.: B3102706
CAS No.: 1422554-22-0
M. Wt: 154.14 g/mol
InChI Key: UQVCPKNHQRKCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7FN2O. It belongs to the class of amidines and features a central carbon chain with a fluorine atom attached to one of the carbons and a hydroxyl group attached to the terminal nitrogen. An aromatic benzene ring is linked to the other carbon in the central chain .

Chemical Reactions Analysis

2-Fluoro-N-hydroxy-benzamidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Comparison with Similar Compounds

2-Fluoro-N-hydroxy-benzamidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVCPKNHQRKCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75907-83-4
Record name 2-Fluoro-N′-hydroxybenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75907-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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